

Spectroscopic Analysis of 1,1-Cyclohexanediethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Cyclohexanediethanol**

Cat. No.: **B184287**

[Get Quote](#)

Introduction

1,1-Cyclohexanediethanol is a diol with a cyclohexane backbone, presenting unique structural features that can be elucidated through various spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,1-Cyclohexanediethanol**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes generalized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and typical spectroscopic data for **1,1-Cyclohexanediethanol**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	t, $J \approx 7.0$ Hz	4H	-CH ₂ OH
~2.50	s (broad)	2H	-OH
~1.80	t, $J \approx 7.0$ Hz	4H	-CH ₂ CH ₂ OH
~1.60 - 1.40	m	10H	Cyclohexane ring protons

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~75.0	$\text{C}(\text{CH}_2\text{CH}_2\text{OH})_2$ (quaternary)
~60.5	-CH ₂ OH
~35.0	-CH ₂ CH ₂ OH
~30.0	Cyclohexane C2/C6
~25.5	Cyclohexane C4
~22.0	Cyclohexane C3/C5

Table 3: Typical Infrared (IR) Absorption Data

Frequency (cm^{-1})	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2980 - 2850	Strong	C-H stretch (alkane)
1470 - 1430	Medium	C-H bend (alkane)
1150 - 1050	Strong	C-O stretch (primary alcohol)

Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Interpretation
172	$[M]^+$ (Molecular ion - may be weak or absent)
154	$[M - H_2O]^+$
141	$[M - CH_2OH]^+$
123	$[M - CH_2OH - H_2O]^+$
99	$[M - CH_2CH_2OH - H_2O]^+$
81	Cyclohexenyl cation
55	$C_4H_7^+$
43	$C_3H_7^+$
31	CH_2OH^+

Experimental Protocols

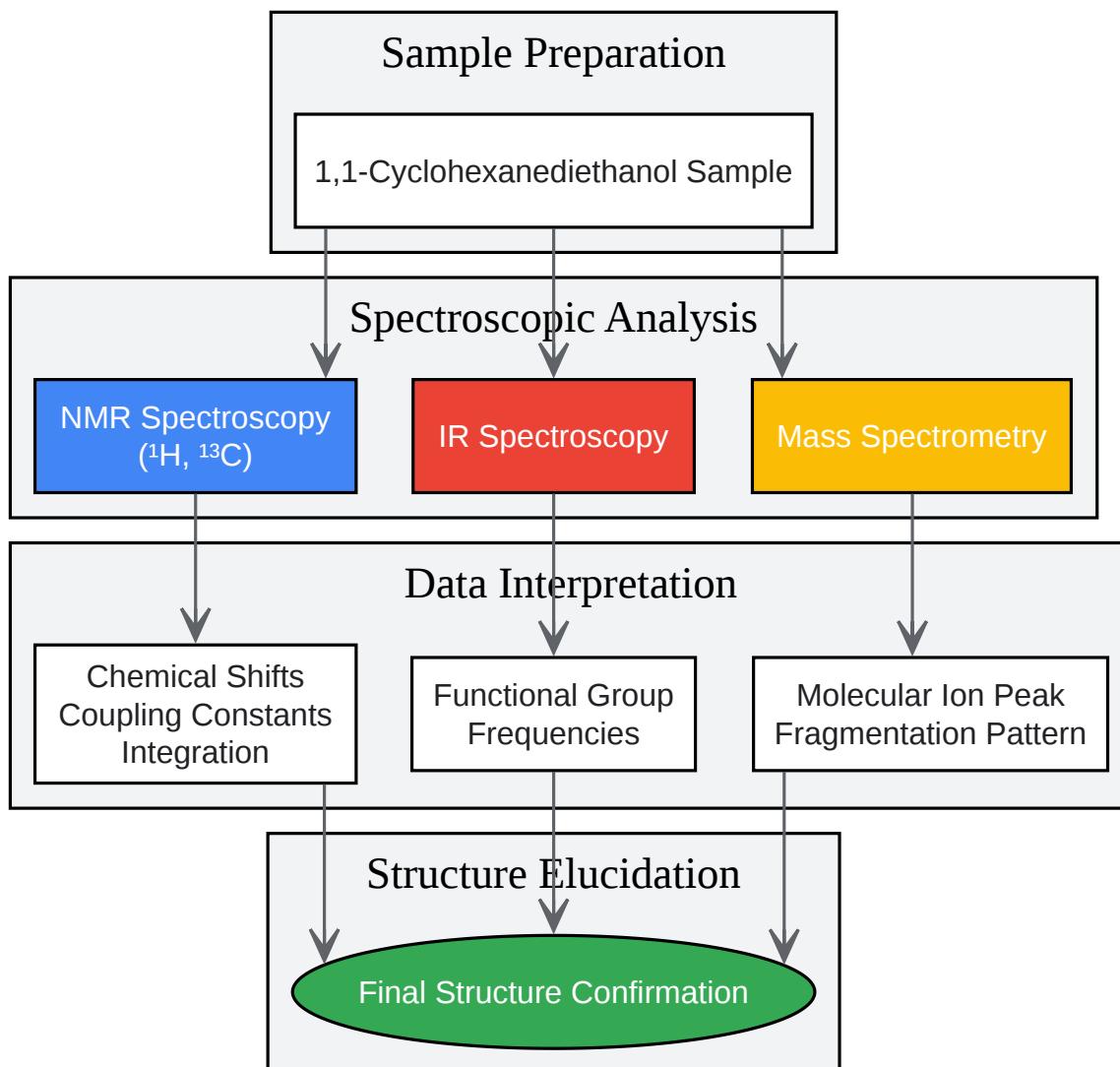
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,1-Cyclohexanediethanol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrumentation and Data Acquisition:

- The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
- For ^1H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used. A wider spectral width of about 220 ppm is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **1,1-Cyclohexanediethanol** or a drop of the neat liquid onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet - for solids):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation and Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} . The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

3. Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **1,1-Cyclohexanediethanol** in a volatile organic solvent such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[1]
 - Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]
- Instrumentation and Data Acquisition (Electron Ionization - EI):
 - The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
 - In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1-Cyclohexanediethanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Cyclohexanediethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184287#spectroscopic-data-for-1-1-cyclohexanediethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com